molecular formula C12H8BrNO2 B8354029 4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde

4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde

カタログ番号: B8354029
分子量: 278.10 g/mol
InChIキー: BHADWTQVCRWBIP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde is a brominated aromatic aldehyde featuring a pyridin-3-yloxy substituent at the 2-position of the benzaldehyde ring. This compound is structurally characterized by:

  • A reactive aldehyde group at the 1-position.
  • A bromine atom at the 4-position, enhancing electrophilicity and enabling cross-coupling reactions.
  • A pyridin-3-yloxy group, introducing steric bulk and electronic modulation via the nitrogen-containing heterocycle.

Applications include its use as an intermediate in pharmaceutical synthesis (e.g., benzimidazole derivatives for Alzheimer’s disease therapy) and in Pd-catalyzed coupling reactions .

特性

分子式

C12H8BrNO2

分子量

278.10 g/mol

IUPAC名

4-bromo-2-pyridin-3-yloxybenzaldehyde

InChI

InChI=1S/C12H8BrNO2/c13-10-4-3-9(8-15)12(6-10)16-11-2-1-5-14-7-11/h1-8H

InChIキー

BHADWTQVCRWBIP-UHFFFAOYSA-N

正規SMILES

C1=CC(=CN=C1)OC2=C(C=CC(=C2)Br)C=O

製品の起源

United States

類似化合物との比較

Structural Analogs and Substituent Effects

Key analogs and their properties are compared below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde 4-Br, 2-(pyridin-3-yloxy) 292.12 High reactivity in Pd-catalyzed couplings; potential hPreP activation
5-Bromo-2-hydroxybenzaldehyde 5-Br, 2-OH 201.02 Enhances hPreP proteolytic activity; used in benzimidazole-based Alzheimer’s drug candidates
4-Bromo-2-methoxybenzaldehyde 4-Br, 2-OCH₃ 215.05 Intermediate in thiazolidinedione synthesis; moderate electronic effects
4-Bromo-2-(trifluoromethoxy)benzaldehyde 4-Br, 2-OCF₃ 273.02 High-yield coupling reactions (93% yield with imidazo[1,2-b]pyridazine)
Benzaldehyde H (parent compound) 106.12 Baseline reactivity; used in VOC analysis and oxidation studies

Substituent Impact Analysis:

  • Bromo Group : Critical for electrophilic substitution and cross-coupling reactions. Bromine at the 4-position (para to aldehyde) enhances reactivity compared to ortho-substituted analogs .
  • Hydroxy (2-OH): Enhances hydrophilic interactions but reduces stability under acidic conditions compared to ethers . Trifluoromethoxy (OCF₃): Strong electron-withdrawing effect, boosting coupling reaction yields .
Aldehyde vs. Ketone Reactivity
  • Aldehydes (e.g., 4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde) are ~10x more reactive than ketones (e.g., acetophenone) in reductions, as seen in EDAB-mediated reductions (93% yield for benzaldehyde vs. 68% for acetophenone) .
  • The aldehyde group enables nucleophilic additions (e.g., Knoevenagel condensations) and oxidations, whereas ketones require harsher conditions .
Pd-Catalyzed Couplings
  • 4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde participates in direct arylations with heteroarenes (e.g., imidazo[1,2-b]pyridazine), yielding products in 84–93% efficiency .
  • Comparatively, 4-Bromo-2-(trifluoromethoxy)benzaldehyde achieves similar yields, but the pyridinyloxy group may improve regioselectivity in sterically hindered systems .

Bioactivity and Drug Design

  • hPreP Activation :

    • Bromo and hydroxy substitutions (e.g., 5-bromo-2-hydroxybenzaldehyde) enhance proteolytic activity against Aβ(1–42), a key Alzheimer’s disease target. Replacement of Br with F, OCH₃, or OH reduces activity by >50% .
    • The pyridin-3-yloxy group in 4-Bromo-2-(pyridin-3-yloxy)-benzaldehyde may mimic hydroxy interactions while improving metabolic stability, though this requires validation .
  • Lipinski’s Rule Compliance :

    • Brominated benzaldehydes (MW < 500) generally comply with drug-likeness criteria, facilitating their use in bioactive scaffolds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。